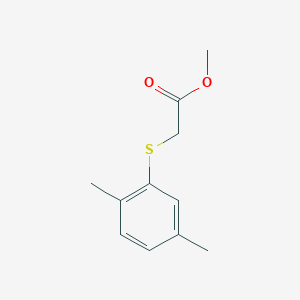
Methyl 2-((2,5-dimethylphenyl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-((2,5-dimethylphenyl)thio)acetate” is a chemical compound with the molecular formula C11H14O2S . It has a molar mass of 210.29 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl ester group attached to a thioacetate group, which is further connected to a 2,5-dimethylphenyl group .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.11±0.1 g/cm3 and a predicted boiling point of 279.6±35.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Methyl 2-((2,5-dimethylphenyl)thio)acetate and related compounds have been explored in the synthesis of diverse chemical structures. For instance, the preparation of Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate from 2-bromothiophene using Grignard reagent is an example of its utilization in organic synthesis, showcasing its relevance in educational contexts like undergraduate courses for enhancing experimental skills in scientific research (W. Min, 2015).
Studies involving reactions and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines have provided insights into the structural properties and potential applications of these compounds. This includes the synthesis of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues, demonstrating the diverse chemical reactions that this compound can undergo (R. Vaickelionienė et al., 2005).
Catalytic Applications and Organic Transformations
Research involving the nitration of 2,5-dimethylthiophene and its derivatives has shed light on the behavior of these compounds under various chemical conditions. The study of their reaction with copper(II) nitrate, for example, highlights the potential for forming novel compounds through specific chemical processes, which can be of interest in various catalytic and synthetic applications (Hitomi Suzuki et al., 1981).
Another aspect of research focuses on the anodic methoxylation of thiophenes, including 2,5-dimethylthiophene, where electrooxidation processes are used to produce various chemical products. This demonstrates the compound's utility in electrochemical applications and its potential role in the synthesis of complex organic molecules (Kunihisa Yoshida et al., 1991).
Novel Ligand and Complex Formation
- The preparation of ferrocene-containing phosphinamine ligands that include central and planar chirality, where derivatives of 2,5-dimethylpyrrolidinyl are used, exemplifies the compound's role in the formation of complex ligands. These ligands have applications in catalysis, particularly in palladium-catalyzed asymmetric allylic alkylation, highlighting the compound's importance in the development of new catalytic systems (Annette Farrell et al., 2002).
Eigenschaften
IUPAC Name |
methyl 2-(2,5-dimethylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8-4-5-9(2)10(6-8)14-7-11(12)13-3/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAOXXZTTODBBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

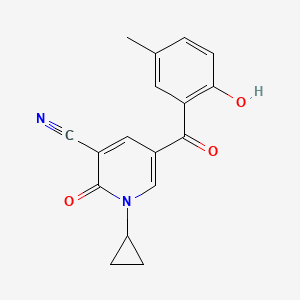
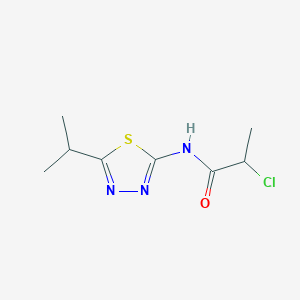


![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)

![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)
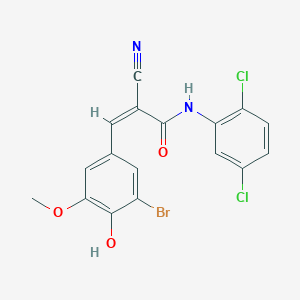
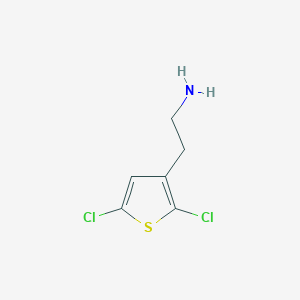
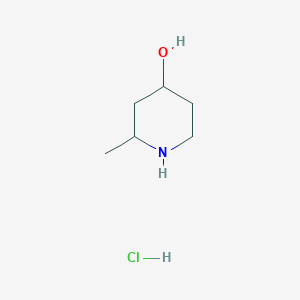
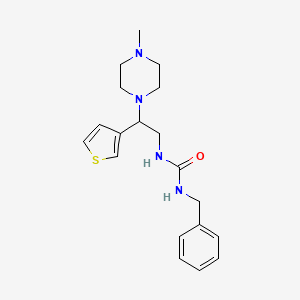
![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)